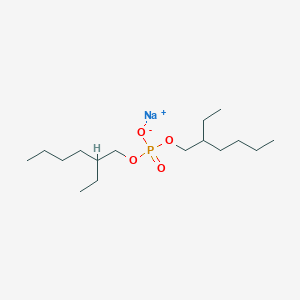
Sodium bis(2-ethylhexyl) phosphate
Overview
Description
Sodium bis(2-ethylhexyl) phosphate is an organophosphorus compound with the molecular formula C16H34NaO4P. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid. This compound is widely used in various industrial applications, particularly as a surfactant and an extractant for metal ions. Its unique chemical structure allows it to interact with both polar and non-polar substances, making it highly versatile in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction proceeds as follows:
- Phosphorus oxychloride is added to a reaction kettle containing 2-ethylhexanol and a catalyst.
- The mixture is stirred at a controlled temperature, usually between 15-25°C, for several hours.
- The generated hydrogen chloride gas is removed, and the reaction continues at an elevated temperature of 40-70°C.
- Sodium hydroxide solution is then added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the conversion rate and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metal ions to form metal-phosphate complexes.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(2-ethylhexyl) phosphoric acid and sodium hydroxide.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts, acids, and bases.
Conditions: Reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products:
Metal-Phosphate Complexes: These are formed when this compound reacts with metal ions.
Bis(2-ethylhexyl) Phosphoric Acid: Formed through hydrolysis.
Scientific Research Applications
Sodium bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction of rare earth metals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of sodium bis(2-ethylhexyl) phosphate involves its ability to form micelles and interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and extractant. In metal extraction, it forms stable complexes with metal ions, facilitating their separation from other components .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Comparison: Sodium bis(2-ethylhexyl) phosphate is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous systems for metal extraction and as a surfactant .
Properties
CAS No. |
141-65-1 |
|---|---|
Molecular Formula |
C16H35NaO4P |
Molecular Weight |
345.41 g/mol |
IUPAC Name |
sodium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |
InChI Key |
ANKKKXPKAZWSGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
Isomeric SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |
Key on ui other cas no. |
141-65-1 |
Pictograms |
Corrosive; Irritant |
Related CAS |
298-07-7 (Parent) |
Synonyms |
di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














